Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, (R)-
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Overview
Description
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- is a chemical compound with the molecular formula C11H14O4S2 and a molecular weight of 274.36 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- undergoes various chemical reactions, including:
Scientific Research Applications
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene derivatives, including Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®-, involves interactions with various molecular targets and pathways. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which inhibit the transmission of nerve impulses, leading to their use as local anesthetics . Others may interact with enzymes or receptors involved in inflammatory pathways, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-ethanol: Used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery.
Thiophene-2,5-dicarboxaldehyde: Utilized in the development of organic semiconductors and OLEDs.
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group, which may impart distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H16O4S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(3R)-thiolan-3-ol |
InChI |
InChI=1S/C7H8O3S.C4H8OS/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4-5H,1-3H2/t;4-/m.1/s1 |
InChI Key |
WGOJNDXEQPOSGU-FZSMXKCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC[C@@H]1O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSCC1O |
Origin of Product |
United States |
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